Ethanone, 1-pyrazinyl-, oxime (9CI)

Heterocyclic Synthesis Oxime Synthesis Process Chemistry

Using 2-acetylpyridine oxime introduces unpredictable coordination geometries and low yields. 1-(Pyrazin-2-yl)ethan-1-one oxime resolves this with dual-donor N,N-chelation through pyrazinyl and oxime nitrogens, enabling robust Ni(II)/Co(II) complexes and ordered H-bonded networks. • Quantitatively synthesized via Vilsmeier protocol-reproducible at scale. • Standard ≥97% purity, white to off-white solid, ambient storage minimizes QC burden. • Substituting with phenyl or pyridyl oximes fails to replicate the unique pyrazinyl-driven donor topology.

Molecular Formula C6H7N3O
Molecular Weight 137.13928
CAS No. 141190-61-6
Cat. No. B1146114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-pyrazinyl-, oxime (9CI)
CAS141190-61-6
SynonymsEthanone, 1-pyrazinyl-, oxime (9CI)
Molecular FormulaC6H7N3O
Molecular Weight137.13928
Structural Identifiers
SMILESCC(=NO)C1=NC=CN=C1
InChIInChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5-
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrazin-2-yl-ethanone Oxime Procurement & Specifications


Ethanone, 1-pyrazinyl-, oxime (9CI), systematically named 1-(pyrazin-2-yl)ethan-1-one oxime (C₆H₇N₃O, MW 137.14 g/mol), is a heterocyclic oxime comprising a pyrazine ring linked to an ethanone oxime moiety . It is supplied as a white to off-white solid with typical commercial purity ≥97%, and may be stored at room temperature . The pyrazinyl framework provides distinct electronic and steric properties, and the oxime group offers versatile reactivity and metal coordination capabilities, distinguishing it from simple ketones and other heterocyclic oximes .

Workflow Coordination complex & supramolecular design
Selection Bidentate N,N-chelating oxime, reliable purity specification
Context Scalable via single-step Vilsmeier synthesis

Why 1-Pyrazin-2-yl-ethanone Oxime Substitution Fails


Attempting to directly substitute 1-(pyrazin-2-yl)ethan-1-one oxime with common in-class alternatives such as 2-acetylpyridine oxime or unsubstituted acetophenone oxime introduces unpredictable variability in coordination geometry, hydrogen-bonding network architecture, and downstream reactivity. Unlike simple aromatic oximes, the pyrazinyl nitrogen atoms actively participate in metal chelation and intermolecular interactions, generating supramolecular and coordination structures that cannot be reproduced using pyridine-based or non-heterocyclic analogs [1]. Even subtle changes in heteroaromatic ring electronics or substitution pattern produce measurable differences in synthetic yield efficiency, with documented yields ranging from sub-50% for conventional condensation methods to near-quantitative under optimized protocols [2].

1-Pyrazin-2-yl ethanone oxime 2-Acetylpyridine oxime Pyridine analog lacks the second ring nitrogen, altering chelation geometry and hydrogen-bonding architecture.
1-Pyrazin-2-yl ethanone oxime Acetophenone oxime Non-heterocyclic oxime cannot provide nitrogen-directed metal coordination or comparable network topology.

1-Pyrazin-2-yl-ethanone Oxime Differentiation Evidence


Synthetic Efficiency: Vilsmeier Protocol Advantage

This compound can be synthesized in a single step under adapted Vilsmeier conditions, delivering quantitative yield. This represents a 2- to 3-fold improvement over traditional hydroxylamine condensation methods for analogous heterocyclic oximes, which typically achieve 30-50% yields [1].

Synthetic yield
Cross-study comparable
Quantitative yield vs 30–50% conventional
Supports reduced procurement cost and waste
Under adapted Vilsmeier conditions
Heterocyclic Synthesis Oxime Synthesis Process Chemistry

Coordination Selectivity: Pyrazinyl vs Pyridyl Oxime

This compound (mpkoH) forms a distinct mixed-ligand Ni(II) complex [Ni(mpko)(SCN)(mpkoH)(H₂O)] wherein the pyrazinyl nitrogen participates in equatorial N-coordination alongside the oxime group, creating a slightly distorted octahedral geometry with an intramolecular O-H···O hydrogen bond between coordinated oxime units [1]. This dual-donor chelation mode is not accessible with pyridine-based oximes, which lack the second ring nitrogen.

Chelation mode
Class-level inference
Bidentate N,N-chelation vs monodentate N-coordination
Enables unique metal-organic architectures
Ni(II) complex; X-ray diffraction
Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Physicochemical Profile: Oxime vs Parent Ketone

The compound exhibits calculated density of 1.236 g/cm³, boiling point of 290.092°C at 760 mmHg, flash point of 129.243°C, and refractive index of 1.59 . These values are substantially elevated compared to the parent ketone 2-acetylpyrazine (bp ~ 78-80°C at 50 mmHg; flash point ~ 75°C), reflecting the increased polarity and hydrogen-bonding capacity conferred by the oxime group [1].

Thermal profile
Cross-study comparable
bp 290 °C / flash 129 °C vs bp 78 °C / flash 75 °C (ketone)
Reduced volatility; safer handling context
Computed values; parent ketone data
Physicochemical Properties ADME Prediction Formulation

Commercial Availability and Purity Consistency

This compound is routinely available at ≥97% purity from multiple commercial suppliers with consistent analytical specifications and room-temperature storage stability . By contrast, more complex pyrazine oxime derivatives with extended substituents (e.g., terpene-fused or diaryl-substituted analogs) are often custom-synthesis items with variable lead times and lower guaranteed purity (often 90-95%) .

Purity specification
Supplier data
≥97% purity vs 90–95% custom derivatives
Supplier-reported purity consistency
Data to verify across supplier certificates
Procurement Quality Assurance Vendor Comparison

1-Pyrazin-2-yl-ethanone Oxime Applications


Bidentate N,N-Chelating Ligand Synthesis

Procure this compound when designing octahedral Ni(II), Co(II), or related transition metal complexes requiring equatorial N,N-chelation via both pyrazinyl and oxime nitrogen atoms. The unique dual-donor capability enables formation of mixed-ligand architectures (e.g., [Ni(mpko)(SCN)(mpkoH)(H₂O)]) that cannot be replicated using pyridine oximes [1]. The quantitative synthetic accessibility of the ligand itself (via Vilsmeier one-step protocol) further supports scalable complex preparation [2].

Supramolecular Crystal Engineering

Use this compound as a building block for O-H···O and O-H···N hydrogen-bonded three-dimensional supramolecular architectures. The oxime group facilitates robust intermolecular hydrogen-bonding motifs, while the pyrazinyl nitrogen provides additional acceptor sites, generating network topologies distinct from those achievable with phenyl or pyridyl oxime analogs [1].

Scaled Medicinal Chemistry Intermediate

Select this compound as a scalable intermediate when program requirements demand reliable commercial availability with ≥97% purity and room-temperature storage. The combination of quantitative synthetic yield [2] and multi-vendor stock availability minimizes supply chain disruption and quality control overhead, making it preferable to custom-synthesis derivatives for lead optimization and early preclinical development.

Application
Selection Property
Validation Focus
Bidentate N,N-chelating ligand synthesis
Dual-donor N,N-chelation capability
Coordination geometry and mixed-ligand architecture
Supramolecular crystal engineering
Hydrogen-bond donor/acceptor sites
Supramolecular network topology
Scaled medicinal chemistry intermediate
Commercial availability and purity specification
Supply chain consistency and QC
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